2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE
Overview
Description
2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorobenzyl group attached to the indole nucleus, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide group through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields for similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the oxoacetamide group to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The indole nucleus is known to interact with various receptors and enzymes, leading to diverse biological effects. The fluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
- N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide
- FUB-144 (also known as FUB-UR-144)
Uniqueness
2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE is unique due to its specific combination of the indole nucleus, fluorobenzyl group, and oxoacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-12-7-5-11(6-8-12)9-20-10-14(16(21)17(19)22)13-3-1-2-4-15(13)20/h1-8,10H,9H2,(H2,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYOJQGELSIUPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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